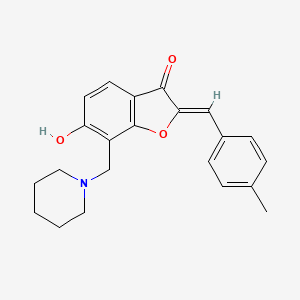![molecular formula C22H21N3O4 B2797696 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380192-00-5](/img/structure/B2797696.png)
2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one, also known as DAPP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DAPP is a pyridazinone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one is not fully understood. However, it has been suggested that 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one may inhibit the growth of cancer cells by inducing apoptosis or by inhibiting the cell cycle. 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has also been found to inhibit the replication of viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has also been found to induce the production of reactive oxygen species, which may contribute to its anticancer and antiviral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has some limitations as well. It is highly insoluble in water, which may limit its use in some experiments. Additionally, 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one. One area of interest is the development of new synthesis methods to improve the yield and purity of 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one in vivo. Additionally, 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one may have potential applications in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease, which warrant further investigation.
Métodos De Síntesis
The synthesis of 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one involves the reaction of 2-(2,4-dimethoxyphenyl)acetyl chloride with azetidine-3-one, followed by the reaction with 2-phenylpyridazin-3-one. The reaction is carried out in the presence of a base and a solvent.
Aplicaciones Científicas De Investigación
2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial properties. 2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has also been found to have potential applications in the field of photodynamic therapy.
Propiedades
IUPAC Name |
2-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-17-8-9-18(20(12-17)29-2)22(27)24-13-16(14-24)25-21(26)11-10-19(23-25)15-6-4-3-5-7-15/h3-12,16H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOWADNURYNEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)
![2-(2-fluorobenzyl)-8-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797622.png)

![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)
![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2797627.png)

![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol](/img/structure/B2797633.png)
![2-Thia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B2797634.png)
